molecular formula C22H21FN2O4S2 B6565534 2-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946346-07-2

2-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No.: B6565534
CAS No.: 946346-07-2
M. Wt: 460.5 g/mol
InChI Key: JWCVZPOSDLPVJV-UHFFFAOYSA-N
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Description

2-Fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydroquinoline core substituted with a 4-methylbenzenesulfonyl group at position 1 and a 2-fluorobenzenesulfonamide moiety at position 4. This compound is structurally characterized by its dual sulfonamide groups and fluorine substitution, which may influence its electronic properties, solubility, and biological activity.

Properties

IUPAC Name

2-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O4S2/c1-16-8-11-19(12-9-16)31(28,29)25-14-4-5-17-15-18(10-13-21(17)25)24-30(26,27)22-7-3-2-6-20(22)23/h2-3,6-13,15,24H,4-5,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCVZPOSDLPVJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial and anticancer activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C19H22F N2O4S2
  • Molecular Weight : 414.51 g/mol

Its structure features a fluoro group and a sulfonamide moiety, which are critical for its biological interactions.

The biological activity of sulfonamides typically involves inhibition of carbonic anhydrases (CAs), which play a crucial role in various physiological processes such as acid-base balance and fluid secretion. The specific interactions of This compound with CAs could lead to significant therapeutic effects in conditions such as hypertension and cancer.

MechanismDescription
Carbonic Anhydrase InhibitionInhibits CAs, affecting pH regulation and fluid balance.
Anticancer ActivityInduces apoptosis in cancer cells by disrupting metabolic pathways.
Antibacterial EffectsInterferes with bacterial folate synthesis, leading to cell death.

Anticancer Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant anticancer properties. For instance, a study highlighted the effectiveness of related compounds in inhibiting cancer cell proliferation under hypoxic conditions. The compound's IC50 values against breast cancer (MDA-MB-468) were found to be promising:

  • IC50 Value : 3.99 ± 0.21 µM (indicating effective cytotoxicity)

Furthermore, the compound was shown to induce apoptosis in these cancer cells through activation of caspases 3 and 9, suggesting a mechanism involving programmed cell death.

Cardiovascular Effects

Another area of investigation has been the cardiovascular implications of sulfonamide derivatives. Research utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives could significantly alter perfusion pressure and coronary resistance:

  • Experimental Group : Compound 4-(2-amino-ethyl)-benzenesulfonamide showed decreased perfusion pressure compared to controls.

These findings suggest that modifications in the molecular structure can lead to varying cardiovascular effects.

Case Studies

Several case studies have documented the biological activity of related compounds:

  • Study on Carbonic Anhydrase Inhibition :
    • Focused on the interaction of sulfonamides with CA isoforms.
    • Results indicated that structural modifications enhance binding affinity and inhibition efficiency.
  • Anticancer Efficacy Assessment :
    • Evaluated multiple sulfonamide derivatives against various cancer cell lines.
    • Notable results included significant reductions in cell viability and induction of apoptosis in treated cells.

Pharmacokinetics

Understanding the pharmacokinetic profile of This compound is crucial for its therapeutic application. Parameters such as absorption, distribution, metabolism, and excretion (ADME) must be assessed to predict its behavior in biological systems.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionHigh
BioavailabilityModerate
MetabolismHepatic
Half-life5 hours

Comparison with Similar Compounds

Structural Variations

The compound’s closest analogs differ in substituents on the tetrahydroquinoline core and benzenesulfonamide groups. Key structural comparisons include:

Compound Name Sulfonyl Group on Tetrahydroquinoline Benzene Substituents Biological Activity (IC50/EC50) Molecular Weight Reference ID
2-fluoro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide 4-methylbenzenesulfonyl 2-fluoro Not reported ~460.5 g/mol -
2-fluoro-N-[1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide (RN:946241-19-6) Propylsulfonyl 2-fluoro Not reported ~428.5 g/mol
2,4-difluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide 4-fluorophenylsulfonyl 2,4-difluoro IC50 <1 μmol/L (RORγ) ~503.4 g/mol
N-(1-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide Hexafluorohydroxypropylbenzyl Acetamide EC50 <30 μmol/L (RORγ) ~520.4 g/mol
2-Chloro-6-fluoro-N-(1-(4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzamide 4-fluorophenylsulfonyl 2-chloro, 6-fluoro (benzamide) IC50 <15 μmol/L (RORγ) ~486.9 g/mol

Key Observations :

  • Fluorine Substitution : The 2-fluoro substituent on the benzenesulfonamide is less potent than 2,4-difluoro analogs (IC50 <1 μmol/L), suggesting that additional electronegative groups enhance RORγ binding .
  • Core Modifications : Replacement of sulfonamide with benzamide (e.g., 2-chloro-6-fluoro analog) reduces molecular weight but retains submicromolar activity, indicating flexibility in the pharmacophore .
Physicochemical Properties
  • Metabolic Stability : Fluorine substitution generally improves metabolic stability by blocking cytochrome P450 oxidation sites .

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